BenchChemオンラインストアへようこそ!

N-Docosanoyl-glucopsychosine

Glycolipid transfer protein Intracellular trafficking Sphingolipid biosynthesis

N-Docosanoyl-glucopsychosine (CAS 119242-44-3; synonym C22 Glucosylceramide, GlcCer(d18:1/22:0)) is a chemically defined neutral monoglycosylceramide comprising a d18:1 sphingosine backbone N-acylated with a saturated C22:0 (docosanoyl) fatty acid. It belongs to the glucosylceramide class of glycosphingolipids, which serve as obligate biosynthetic precursors to lactosylceramide and all higher-order gangliosides, and are major constituents of the epidermal water-permeability barrier.

Molecular Formula C46H89NO8
Molecular Weight 784
Cat. No. B1163723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Docosanoyl-glucopsychosine
SynonymsN-C22:0-Glucocerebroside;  N-Docosanoyl-beta-glucosylsphingosine
Molecular FormulaC46H89NO8
Molecular Weight784
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:1 mgSolvent:nonePurity:98+%Physical solid

N-Docosanoyl-glucopsychosine (C22 Glucosylceramide d18:1/22:0) – Procurement-Quality Baseline for a Defined Very-Long-Chain Monohexosylceramide


N-Docosanoyl-glucopsychosine (CAS 119242-44-3; synonym C22 Glucosylceramide, GlcCer(d18:1/22:0)) is a chemically defined neutral monoglycosylceramide comprising a d18:1 sphingosine backbone N-acylated with a saturated C22:0 (docosanoyl) fatty acid . It belongs to the glucosylceramide class of glycosphingolipids, which serve as obligate biosynthetic precursors to lactosylceramide and all higher-order gangliosides, and are major constituents of the epidermal water-permeability barrier [1]. This single-molecular-species product (purity ≥98%, MW 784.2 g/mol, isolated from bovine buttermilk) is differentiated from tissue-extracted glucosylceramide mixtures that contain heterogeneous C16:0–C24:0 chain-length distributions, offering a defined tool for quantitative lipidomics and structure–activity investigations .

Why In-Class Glucosylceramide Substitution Fails – N-Acyl Chain Length Is a Decisive Determinant of Lipid Transfer Protein Recognition, Cardiovascular Risk Association, and Tissue-Specific Regulation


Glucosylceramide species are frequently treated as a single commodity in procurement. However, the N-linked acyl chain length (C16:0 vs. C18:0 vs. C22:0 vs. C24:0) is not a passive structural detail—it actively governs intracellular trafficking via the glycolipid transfer protein GLTP, with a sharp functional break-point between C16- and C18-containing species [1]. Clinically, plasma C16:0-ceramide is a validated positive risk factor for major adverse cardiovascular events (MACE), whereas C22:0-ceramide shows no significant association—making species-specific quantification essential for lipidomics-based risk stratification [2]. Furthermore, C22-glucosylceramide exhibits unique tissue-selective regulation (brain-specific elevation under methionine restriction, exercise-responsive plasma dynamics) not reported for C16 or C24 congeners [3]. These chain-length-dependent differences in protein recognition, disease biomarker behavior, and metabolic regulation mean that using a mixed-species glucosylceramide preparation—or a different single-chain-length analog—cannot reproduce the experimental or analytical profile of the C22:0 species. The quantitative evidence below substantiates why N-Docosanoyl-glucopsychosine must be selected as a discrete molecular entity.

N-Docosanoyl-glucopsychosine – Product-Specific Quantitative Differentiation Evidence Guide


GLTP-Mediated Intracellular Trafficking: Long-Chain C22-GlcCer Is Transported Significantly More Slowly Than Short-Chain C16-GlcCer

The glycolipid transfer protein GLTP, which mediates non-vesicular GlcCer trafficking between the cytosolic Golgi leaflet and downstream compartments, discriminates GlcCer substrates by N-acyl chain length with a functional break-point between C16:0 and C18:0 species [1]. Using surface plasmon resonance (SPR) with immobilized POPC vesicles containing 10 mol% GlcCer of defined chain lengths, Backman et al. demonstrated that short-chain GlcCer species (C8:0, C12:0, C16:0) are transferred rapidly by GLTP (0.1 mg/mL, 10 μL/min flow rate), whereas long-chain species (C18:0, C20:0, C24:0) show markedly slower transfer rates [1]. In a fluorescence-based competition transfer assay, unlabeled short-chain GlcCer species strongly competed with TopFluor-GlcCer for GLTP-mediated extraction, while long-chain species showed significantly weaker competition (P = 0.001) [1]. Intrinsic GLTP tryptophan fluorescence blueshift measurements confirmed a discontinuous chain-length sensing threshold between C16 and C18 [1]. N-Docosanoyl-glucopsychosine, bearing a C22:0 acyl chain, resides firmly in the long-chain, weakly recognized category—meaning its intracellular GLTP-dependent trafficking is suppressed relative to C16:0-GlcCer. This differential has direct consequences for experiments tracking GlcCer flux through the Golgi-to-plasma membrane glycosphingolipid biosynthetic pathway [2].

Glycolipid transfer protein Intracellular trafficking Sphingolipid biosynthesis

Cardiovascular Risk Biomarker Differential: C22:0-Ceramide Backbone Is Not Associated with MACE, Unlike C16:0-Ceramide

A meta-analysis of seven longitudinal cohort studies encompassing 29,818 individuals (2,736 incident MACE cases over a median 6-year follow-up) quantified the association between specific plasma ceramide species and major adverse cardiovascular events [1]. Cer(d18:1/16:0) showed a significant positive association with MACE (random-effects HR per SD: 1.21, 95% CI 1.11–1.32, I² = 88%), as did Cer(d18:1/18:0) (HR 1.19, 95% CI 1.10–1.27) and Cer(d18:1/24:1) (HR 1.17, 95% CI 1.08–1.27) [1]. In contrast, Cer(d18:1/22:0) showed no significant association with MACE (HR 1.14, 95% CI 0.88–1.47, I² = 88%), and Cer(d18:1/24:0) was similarly neutral (HR 0.97, 95% CI 0.89–1.05) [1]. A separate analysis demonstrated that the plasma C22:0/C16:0 ceramide ratio is inversely associated with all-cause mortality (HR 0.65, 95% CI 0.60–0.70, P < 0.0001) [2]. These findings establish that the C22:0 ceramide backbone—which is the ceramide moiety of N-Docosanoyl-glucopsychosine—differs categorically from the C16:0 backbone in its epidemiological association with cardiovascular outcomes. For lipidomics laboratories developing targeted ceramide or hexosylceramide panels for cardiometabolic risk stratification, the C22:0 species must be quantified as a discrete analyte because its risk association profile is opposite in direction and magnitude to that of the C16:0 species that anchors most clinical ceramide risk scores [3].

Cardiovascular biomarker Ceramide risk score Lipidomics epidemiology

Brain-Specific Regulation Under Methionine Restriction and PLA2 XIIA Knockdown – A C22-GlcCer-Specific Response Not Shared by C16 or C24 Species

C22-Glucosylceramide exhibits a distinctive tissue-selective regulation pattern not reported for C16:0- or C24:0-GlcCer species. In mice fed a methionine-restricted diet, C22-GlcCer levels were significantly increased in brain tissue, but no elevation was observed in liver or spinal cord—demonstrating both brain specificity and intra-CNS regional selectivity . In an independent rat model, shRNA-mediated knockdown of phospholipase A2 group XIIA (PLA2G12A) resulted in increased C22-GlcCer expression specifically in brain . These dual observations—dietary methionine restriction and genetic PLA2 XIIA manipulation converging on C22-GlcCer elevation in brain—point to a unique regulatory node for this specific chain-length species in neural tissue. In contrast, the major epidermal GlcCer species C24:0 and the broadly distributed C16:0 have not been reported to respond to these interventions with comparable anatomical selectivity [1]. For neuroscience researchers investigating sphingolipid metabolism in the context of dietary interventions, PLA2 signaling, or neurodegenerative disease models, this brain-specific regulation makes N-Docosanoyl-glucopsychosine the appropriate molecular probe rather than a generic mixed-chain GlcCer preparation [1].

Neurochemistry Methionine restriction Brain lipid metabolism

Exercise-Responsive Plasma Dynamics – C22-GlcCer as a Dynamic Metabolic Marker Distinct from Other Chain-Length Species

In a study of acute exercise responses in human subjects (1.5 h at 50% VO₂ max), plasma C22-glucosylceramide levels increased significantly during exercise and returned to basal values during recovery [1]. This dynamic regulation was observed for glucosylceramide as a class, but the C22:0 species exhibited a distinct temporal profile compared to other circulating sphingolipids; serum C16:0 and C18:0 ceramides showed different exercise-associated patterns and were correlated with markers of muscle NF-κB activation, whereas C22:0-GlcCer was not [1]. Furthermore, a subset of sphingomyelin species (C14:0, C22:3, C24:4) was positively associated with insulin secretion and glucose tolerance, highlighting that individual chain-length species—not class-level averages—carry distinct metabolic information [1]. For exercise physiology and metabolic research groups conducting longitudinal lipidomics, N-Docosanoyl-glucopsychosine is required as a quantitative standard to specifically track the C22-GlcCer signal, which would be diluted or misassigned if a mixed-chain-length GlcCer standard were used .

Exercise metabolism Sphingolipid dynamics Plasma biomarker

Biophysical Membrane Ordering – Very-Long-Chain (≥C22) GlcCer Promotes Interdigitation and Enhanced Membrane Rigidity Relative to Medium-Chain Species

Glucosylceramides display gel-to-liquid-crystalline phase transition temperatures (Tm) in the range of ~45–55°C, with very-long-chain fatty acid (VLCFA) variants (≥C22) promoting interdigitation of the acyl chains across the bilayer midplane and enhanced membrane rigidity compared to medium-chain (C16–C18) variants [1]. This biophysical property is functionally significant: in epidermal stratum corneum lipid models, the long hydrophobic chains in NS-type ceramides are essential for maintaining the skin permeability barrier; ceramides with 4–8 carbon acyl chains increase permeability up to 10.8-fold, whereas long- to medium-chain ceramides (C8–C24), including the C22:0 species, preserve barrier integrity [2]. Epidermal glucosylceramides are the major precursors of the seven stratum corneum ceramide classes, and their nonhydroxy fatty acid composition spans C16–C24 [3]. N-Docosanoyl-glucopsychosine, as a defined C22:0 species, provides a reproducible reference for biophysical studies of chain-length-dependent membrane ordering, interdigitation, and lamellar body lipid processing—parameters that vary substantially with acyl chain length and cannot be inferred from a mixed-species GlcCer preparation [1].

Membrane biophysics Lipid phase behavior Skin barrier function

Analytical Internal Standard Suitability – Defined C22:0 Single Species with Deuterated Analog for Quantitative LC-MS/MS Lipidomics

N-Docosanoyl-glucopsychosine is supplied as a single molecular species (≥98% purity) with a defined sphingoid backbone (d18:1) and a single saturated N-acyl chain (C22:0), in contrast to tissue-extracted 'Glucosylceramide (Gaucher's spleen)' products that contain a mixture of primarily C16:0, C22:0, and C24:0 chain-length species . The availability of a matched deuterated internal standard—C22 Glucosylceramide-d4 (d18:1/22:0-d4, CAS 2738376-81-1)—enables stable-isotope dilution LC-MS/MS quantification with compensation for matrix effects, ion suppression, and extraction recovery variability . Glucosylceramide and galactosylceramide isoforms (C16:0, C18:0, C20:0, C22:0, C23:0, C24:1, C24:0) are chromatographically resolvable on reverse-phase LC systems, but accurate absolute quantification of each isoform requires a chain-length-matched internal standard because ionization efficiency and matrix effect profiles differ by acyl chain length [1]. For lipidomics laboratories quantifying GlcCer panels in plasma, CSF, or tissue, N-Docosanoyl-glucopsychosine paired with its d4 analog provides chain-length-specific calibration that cannot be achieved with a single internal standard applied across all GlcCer isoforms [1].

Quantitative lipidomics LC-MS/MS internal standard Stable isotope dilution

N-Docosanoyl-glucopsychosine – Evidence-Backed Research and Industrial Application Scenarios


Quantitative Lipidomics Reference Standard for Ceramide-Based Cardiovascular Risk Stratification Panels

In clinical lipidomics laboratories developing targeted LC-MS/MS panels for ceramide-based cardiovascular risk scores, N-Docosanoyl-glucopsychosine serves as the definitive quantitative standard for the C22:0-GlcCer channel. Because plasma Cer(d18:1/22:0) shows no significant association with MACE (meta-analysis HR 1.14, 95% CI 0.88–1.47) while Cer(d18:1/16:0) is a positive risk factor (HR 1.21, 95% CI 1.11–1.32), and because the C22:0/C16:0 ceramide ratio is inversely associated with all-cause mortality (HR 0.65, 95% CI 0.60–0.70, P < 0.0001), accurate isoform-resolved quantification is critical [1]. Pairing this compound with C22 Glucosylceramide-d4 as a stable-isotope internal standard enables chain-length-specific absolute quantification with matrix-effect compensation, as required for CLIA/CAP-compliant clinical lipidomics assays [2].

GLTP-Mediated Glycosphingolipid Trafficking Assays in Golgi-to-Plasma Membrane Transport Studies

For investigators using surface plasmon resonance or fluorescence-based lipid transfer assays to study GLTP substrate specificity, N-Docosanoyl-glucopsychosine provides the C22:0 reference compound within the 'long-chain, weakly transported' category. Backman et al. (2018) established that GLTP transfers short-chain GlcCer species (C8, C12, C16) rapidly while long-chain species (C18, C20, C24) are transferred significantly more slowly, with a functional break-point between C16 and C18 [1]. Using defined single-species GlcCer standards—including this C22:0 compound—enables precise mapping of the chain-length-dependent transport kinetics and competition profiles essential for dissecting the role of GLTP in sphingolipid biosynthetic flux [1].

Brain Sphingolipid Metabolism Studies – Dietary and Genetic Regulation of Neural C22-GlcCer

Neuroscience research groups investigating brain sphingolipid responses to dietary interventions (methionine restriction) or genetic manipulations (PLA2 XIIA knockdown) require N-Docosanoyl-glucopsychosine as the authentic C22:0 standard. Published data demonstrate that C22-GlcCer is specifically elevated in brain tissue—but not liver or spinal cord—under methionine-restricted diet, and is increased in rat brain following PLA2 XIIA knockdown [1]. These brain-specific regulatory responses are not documented for C16:0 or C24:0 GlcCer species. A defined C22:0 standard is necessary for accurate quantification and spatial mapping of this unique neurochemical signal in tissue extracts [2].

Skin Barrier Biophysics – Model Membrane Studies of Lamellar Body Lipid Processing and Permeability

Dermatological research on epidermal permeability barrier formation relies on defined lipid species for reconstitution studies. N-Docosanoyl-glucopsychosine contributes the C22:0-GlcCer component to model stratum corneum lipid membranes, where very-long-chain (≥C22) GlcCer variants promote acyl chain interdigitation and enhanced membrane rigidity (Tm ~45–55°C) [1]. The chain-length dependence of skin barrier properties is quantitatively established: long-chain ceramides (C8–C24) preserve barrier function, whereas short-chain ceramides (C4–C6) increase permeability up to 10.8-fold [2]. Epidermal glucosylceramides are the major precursors of all seven stratum corneum ceramide classes, with nonhydroxy fatty acids spanning C16–C24 . Using a defined C22:0 species rather than a tissue-extracted mixture enables reproducible biophysical characterization of chain-length-specific contributions to lamellar body lipid processing and corneocyte lipid envelope formation [1].

Quote Request

Request a Quote for N-Docosanoyl-glucopsychosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.